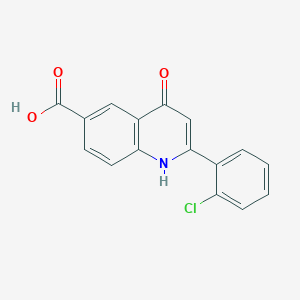

2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

CAS No.: 90034-05-2

Cat. No.: VC15891727

Molecular Formula: C16H10ClNO3

Molecular Weight: 299.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90034-05-2 |

|---|---|

| Molecular Formula | C16H10ClNO3 |

| Molecular Weight | 299.71 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C16H10ClNO3/c17-12-4-2-1-3-10(12)14-8-15(19)11-7-9(16(20)21)5-6-13(11)18-14/h1-8H,(H,18,19)(H,20,21) |

| Standard InChI Key | NCGOOOGFJIRVFI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Cl |

Introduction

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C₁₆H₁₀ClNO₃, with a molecular weight of 299.71 g/mol. Key physicochemical characteristics include:

The presence of the electron-withdrawing chlorine atom on the phenyl ring and the conjugated quinoline system influences its reactivity and interactions with biological targets .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of 4-oxo-1,4-dihydroquinoline derivatives typically involves multi-step reactions:

-

Condensation: Ethyl acetoacetate reacts with aniline derivatives to form intermediates.

-

Cyclization: Under high-temperature conditions (e.g., reflux in diphenyl ether), intermediates undergo cyclization to yield the quinoline core .

-

Functionalization: Substituents like the 2-chlorophenyl group are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

For example, related compounds are synthesized by treating 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with alkyl halides in dimethylformamide (DMF) using sodium hydride as a base, followed by hydrolysis to yield the carboxylic acid .

Structural Analogues

Modifications at positions 1, 3, and 6 significantly alter biological activity:

-

Position 1: Alkylation (e.g., methyl or allyl groups) enhances lipophilicity and receptor binding .

-

Position 3: Carboxamide derivatives exhibit cannabinoid receptor affinity, while carboxylic acids may improve solubility .

-

Position 6: Chlorine substitution (as in this compound) is common in antimicrobial agents .

Biological Activities and Mechanisms

Anticancer Activity

4-Oxo-quinolines interfere with cellular pathways critical for tumor growth:

-

Topoisomerase Inhibition: Analogous to camptothecin, they stabilize topoisomerase-DNA complexes, inducing apoptosis .

-

Kinase Modulation: Carboxylic acid derivatives inhibit kinases involved in cancer proliferation .

Cannabinoid Receptor Interactions

Structurally related 4-oxo-1,4-dihydroquinoline-3-carboxamides act as selective CB2 receptor agonists (Ki = 50–200 nM), implicating them in treating inflammation and neuropathic pain . The carboxylic acid group in this compound may alter receptor binding compared to carboxamides, warranting further study.

Pharmacological and Toxicological Considerations

Pharmacokinetics

-

Absorption: Low oral bioavailability due to poor solubility; prodrug strategies (e.g., esterification) could improve absorption .

-

Metabolism: Hepatic cytochrome P450 enzymes likely metabolize the quinoline core, with potential drug-drug interactions .

Toxicity

-

In Vitro Studies: Quinoline derivatives generally show low cytotoxicity (IC₅₀ > 50 µM) in mammalian cells .

-

In Vivo Data: Related compounds exhibit tolerable profiles in rodent models, though high doses may cause hepatic enzyme elevation .

Applications and Future Directions

Therapeutic Applications

-

Antibacterial Agents: Structural optimization could target multidrug-resistant pathogens .

-

Anticancer Therapeutics: Hybrid molecules combining quinoline and chemotherapeutic moieties are under exploration .

-

Neurological Disorders: CB2 receptor modulation offers potential in treating neuroinflammation .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume